Benthiavalicarb-isopropyl

Catalog No.
S520778
CAS No.
177406-68-7
M.F
C18H24FN3O3S
M. Wt
381.47
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benthiavalicarb-isopropyl

CAS Number

177406-68-7

Product Name

Benthiavalicarb-isopropyl

IUPAC Name

propan-2-yl N-[(2S)-1-[[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

Molecular Formula

C18H24FN3O3S

Molecular Weight

381.47

InChI

InChI=1S/C18H24FN3O3S/c1-9(2)15(22-18(24)25-10(3)4)16(23)20-11(5)17-21-13-7-6-12(19)8-14(13)26-17/h6-11,15H,1-5H3,(H,20,23)(H,22,24)/t11-,15+/m1/s1

InChI Key

USRKFGIXLGKMKU-ABAIWWIYSA-N

SMILES

CC(C)C(C(=O)NC(C)C1=NC2=C(S1)C=C(C=C2)F)NC(=O)OC(C)C

Solubility

Soluble in DMSO

Synonyms

Benthiavalicarb isopropyl; Benthiavalicarb-isopropyl;

Description

The exact mass of the compound Benthiavalicarb-isopropyl is 381.15 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Fungicidal Properties of Benthiavalicarb-isopropyl

Benthiavalicarb-isopropyl is primarily studied for its fungicidal properties. It belongs to the new valinamide carbamate class of fungicides and targets oomycete downy mildew pathogens (). The mode of action involves inhibiting phospholipid biosynthesis in the target fungi, which is crucial for their cell wall development and survival []. Research has demonstrated its efficacy against downy mildew in grapes and tomatoes, both in field and greenhouse settings [].

Environmental Fate and Behavior

Understanding the environmental fate and behavior of Benthiavalicarb-isopropyl is crucial for assessing its potential impact on ecosystems. Research in this area investigates the degradation process, mobility in soil, and potential for leaching into groundwater []. Studies have shown that Benthiavalicarb-isopropyl degrades moderately in soil under aerobic conditions []. Its mobility in soil is also dependent on factors like soil type and organic matter content [].

Benthiavalicarb-isopropyl is a carbamate ester and a fungicide primarily used in agriculture. Its chemical formula is C18H24FN3O3SC_{18}H_{24}FN_{3}O_{3}S, and it is recognized for its protective and curative action against various fungal pathogens. This compound is the isopropyl ester of benthiavalicarb, which belongs to the valinamide class of fungicides. The compound consists of a mixture of stereoisomers, with the R-L stereoisomer being the primary pesticidally active component, while the S-L stereoisomer serves as a minor impurity .

Benthiavalicarb-isopropyl acts by inhibiting phospholipid biosynthesis in oomycete fungi []. Phospholipids are essential components of cell membranes. By disrupting their formation, benthiavalicarb-isopropyl hinders the growth and development of the fungus, ultimately leading to its death [].

Toxicity

Benthiavalicarb-isopropyl is considered to be moderately toxic []. The Environmental Protection Agency (EPA) has established tolerances for residues on imported grapes and tomatoes [].

Typical of carbamates. It can hydrolyze in aqueous environments, leading to the formation of its parent compound, benthiavalicarb, along with other degradation products. The stability of benthiavalicarb-isopropyl in different pH conditions influences its efficacy as a fungicide. Additionally, it can interact with phospholipids in fungal cell membranes, inhibiting their biosynthesis and disrupting cellular functions .

This compound exhibits moderate toxicity to various non-target organisms, including fish, aquatic invertebrates, and honeybees. It has been identified as an endocrine disruptor and may have adverse effects on reproduction and fertility in mammals. Long-term studies have indicated non-neoplastic liver changes in rodents exposed to benthiavalicarb-isopropyl, highlighting potential health risks associated with its use .

Benthiavalicarb-isopropyl can be synthesized through several methods involving the reaction of appropriate starting materials under controlled conditions. A common method includes the reaction of isopropanol with benthiavalicarb in the presence of acid catalysts to form the desired ester. The process requires careful monitoring to ensure that the correct stereoisomer ratio is achieved while minimizing impurities .

Benthiavalicarb-isopropyl is primarily used as a fungicide in agricultural practices, particularly for crops like grapes and tomatoes. Its effectiveness against a range of fungal pathogens makes it valuable for protecting crops from disease while promoting healthy growth. The compound's low aqueous solubility and moderate risk of leaching into groundwater necessitate careful application practices to mitigate environmental impact .

Studies have shown that benthiavalicarb-isopropyl interacts with various biological systems, affecting both target and non-target organisms. Its role as an endocrine disruptor raises concerns regarding its impact on wildlife and human health. Research into its metabolic pathways has revealed potential metabolites that could contribute to its biological activity or toxicity .

Several compounds share structural or functional similarities with benthiavalicarb-isopropyl. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaPrimary UseUnique Features
BenthiavalicarbC₁₈H₂₄FN₃O₃SFungicideParent compound; less stable than isopropyl derivative
PropamocarbC₁₅H₁₈N₂O₃FungicideDifferent mechanism; less effective against certain fungi
AzoxystrobinC₁₈H₁₈F₂N₄O₄FungicideBroader spectrum; systemic action
TrifloxystrobinC₁₉H₂₁F₂N₃O₄FungicideMore persistent in soil; higher toxicity

Benthiavalicarb-isopropyl stands out due to its specific action mechanism targeting phospholipid biosynthesis, which differentiates it from other fungicides that may operate through different pathways or possess broader systemic activity .

Benthiavalicarb-isopropyl, with the molecular formula C18H24FN3O3S and molecular weight 381.47 g/mol, represents a sophisticated carbamate ester fungicide belonging to the valinamide carbamate class [1] [2]. This compound is characterized as the isopropyl ester of benthiavalicarb and functions as an agricultural fungicide with specific activity against oomycete pathogens [5] [8]. The compound exists as a mixture of R-L and S-L stereoisomers, with the R-L stereoisomer serving as the primary pesticidally active component while the S-L stereoisomer remains present as a minor, non-active impurity [2].

Key Synthetic Pathways and Intermediate Compounds

The synthesis of benthiavalicarb-isopropyl involves multiple strategic approaches, each utilizing distinct starting materials and intermediate compounds to achieve the desired carbamate ester structure [3] [8].

Classical Synthetic Approach

The traditional methodology employs p-fluoroaniline as the primary starting material, proceeding through a series of transformations including addition, bromination, and cyclization reactions to generate 2-amino-6-fluorobenzothiazole [3]. This intermediate undergoes subsequent hydrolysis and acidification to produce 2-amino-5-fluorothiophenol metal salts, which can involve zinc, potassium, magnesium, calcium, nickel, or copper ions [3]. The synthesis of the chiral unit (R)-1-(6-fluoro-benzothiazole-2-)ethylamine requires (R)-4-methyloxazolidine-2,5-dione as a key intermediate, traditionally prepared through the reaction of alanine with phosgene or diphosgene [3].

Improved Industrial Methodology

A significant advancement in the synthetic route was developed utilizing p-fluorocyclohexanone as the starting material [3]. This improved methodology employs iodine catalysis and oxidative cyclization to generate 2-amino-6-fluorobenzothiazole, followed by hydrolysis and acidification to prepare 2-amino-5-fluorothiophenol [3]. The process incorporates D-alanine reacting with triphosgene under nitrogen protection conditions in a mixed solvent system of dioxane and tetrahydrofuran to produce (R)-4-methyloxazolidine-2,5-dione [3]. The final coupling involves L-valine reacting with isopropyl chloroformate to prepare N-isopropoxycarbonyl-L-valine, followed by carboxyl activation and one-pot reaction with (R)-1-(6-fluoro-benzothiazole-2-)ethylamine [3].

Key Intermediate Compounds

Synthetic RouteStarting MaterialsKey IntermediatesOverall Yield (%)Number of Steps
Classical Methodp-fluoroaniline, triphosgene, L-valine2-amino-6-fluorobenzothiazole, (R)-4-methyloxazolidine-2,5-dione60-705-6
Improved Methodp-fluorocyclohexanone, D-alanine, L-valine2-amino-5-fluorothiophenol, (R)-1-(6-fluoro-benzothiazole-2-)ethylamine854
Alternative Industrial Routebenzothiazole precursors, carbamate intermediatesN-isopropoxycarbonyl-L-valine, chiral benzothiazole derivatives70-804-5

The benzothiazole core structure represents a critical structural component, with 2-amino-6-fluorobenzothiazole serving as a universal intermediate across multiple synthetic pathways [15]. The synthesis of benzothiazole derivatives typically involves condensation reactions of 2-aminobenzenethiol with carbonyl or cyano group-containing substances [15]. Alternative methodologies include reactions of ortho-halogenated aniline with isothiocyanates, carbon disulfide and piperidine, aldehydes and sulfur, or carbon disulfide and thiol [15].

Stereoselective Synthesis and Process Optimization

The stereoselective synthesis of benthiavalicarb-isopropyl presents significant challenges due to the requirement for maintaining stereochemical purity, particularly the R-L stereoisomer configuration [2] [17]. The compound's stereochemical complexity necessitates precise control over reaction conditions and specialized separation techniques [17] [22].

Stereoisomer Control Methodologies

The R-L stereoisomer of benthiavalicarb represents the main pesticidally active component, requiring stringent control over stereoisomer distribution during synthesis [2]. Preparative high-performance liquid chromatography has proven to be the method of choice for enantiomer separation in industrial applications [17]. Chiral stationary phases, including carbohydrate-based columns such as cellulose and amylose derivatives, polyacrylamide phases, and chirobiotic phases containing vancomycin or teicoplanin, are employed for direct separation of stereoisomers [17].

The recognition mechanism for chiral separation operates on a key-and-lock arrangement, where chiral selectors provide a chiral surface to enantiomers, forming temporary complexes with different bonding energies [17]. The two enantiomers differ in their binding energies due to different fitting characteristics within the chiral selector structures, enabling separation through differential elution times [17].

Process Optimization Parameters

Process ParameterLaboratory ScaleIndustrial ScaleCritical Control Points
Reaction Temperature70-80°C75-85°CHeat removal, uniform heating
Reaction Time6-12 hours8-16 hoursReaction completion monitoring
Catalyst Loading2-5 mol%1-3 mol%Cost-effectiveness vs efficiency
Solvent SystemDMSO, THFRecycled solventsRecovery and reuse
pH Control5-6 (acidic)Automated controlAutomated dosing systems
Pressure ConditionsAtmosphericSlight vacuumSafety considerations
Workup ProceduresColumn chromatographyCrystallization/extractionProduct purity requirements

The optimization of carbamate formation involves careful control of reaction conditions to ensure efficient coupling reactions [13] [24]. Modern approaches utilize 1,8-diazabicyclo[5.4.0]undec-7-ene as an additive in continuous synthesis methodologies, significantly reducing reaction times typically required for carbon dioxide-based carbamate synthesis [24] [25]. These continuous-flow processes provide faster and safer alternatives for synthesizing carbamates from both primary and secondary amines, achieving desired compounds in 50 minutes with yields ranging from 45 to 92 percent [24] [25].

Advanced Synthetic Methodologies

Recent developments in carbamate synthesis include the utilization of deep eutectic solvents for environmentally benign synthesis conditions [25]. Choline chloride-based deep eutectic solvents have demonstrated suitability for carbamate formation using less reactive alkyl chlorides, providing good yields under mild reaction conditions [25]. Additionally, zeolite-assisted synthetic methods employing metal complex-containing zeolite catalyst frameworks have shown effectiveness in producing carbamates with good selectivity under low pressure and temperature conditions [25].

Industrial-Scale Manufacturing Challenges

The transition from laboratory-scale synthesis to industrial production of benthiavalicarb-isopropyl presents numerous technical, operational, and process-related challenges that require systematic approaches for resolution [32] [33].

Scale-up Technical Challenges

Manufacturing ChallengeTechnical IssueIndustrial Solution
Stereoisomer ControlMaintaining R-L stereoisomer purity (>95%)Chiral HPLC separation, enantioselective synthesis
Carbamate FormationEfficient coupling of isopropyl chloroformateOptimized reaction conditions, acid scavenging
Benzothiazole CyclizationConsistent cyclization of fluorinated intermediatesIodine catalysis, controlled oxidative conditions
Scale-up ReproducibilityHeat and mass transfer variationsProcess analytical technology monitoring
Waste ManagementHeavy metal ion contaminationGreen chemistry approaches, solvent recycling
Temperature ControlExothermic reaction managementAdvanced reactor design, thermal management
Yield OptimizationMinimizing side product formationOne-pot reactions, improved catalysts

Process Reproducibility and Equipment Considerations

Industrial-scale synthesis encounters significant challenges in maintaining process consistency when transitioning from laboratory or pilot scale operations [32] [33]. Variations in equipment design, material properties, and process dynamics can lead to product inconsistencies, particularly affecting mixing efficiency, heat transfer, and mass transfer characteristics between small and large vessels [32] [33]. The application of Process Analytical Technology enables real-time monitoring of critical parameters, ensuring early detection of deviations from established process conditions [32].

Reaction kinetics, heat transfer, and mass transfer become increasingly complex in industrial reactors compared to laboratory-scale equipment [33]. Engineers must optimize process conditions to maximize yield while minimizing waste generation, requiring specialized equipment including reactors, pumps, and instrumentation designed to handle large quantities of chemicals while maintaining precise control over reaction conditions [33].

Environmental and Regulatory Considerations

Industrial-scale manufacturing must address environmental concerns, particularly the generation of heavy metal ion-containing wastewater from traditional synthetic routes [3]. The improved synthetic methodology utilizing iodine catalysis represents a significant advancement in reducing environmental impact by avoiding the use of toxic bromine reagents and minimizing heavy metal waste generation [3]. Green chemistry approaches emphasize solvent recycling and the development of environmentally benign synthetic routes [25].

Regulatory compliance requirements for industrial pharmaceutical and agrochemical manufacturing necessitate adherence to Good Manufacturing Practices throughout the scale-up process [32]. Demonstrating equivalence between laboratory-scale processes and large-scale operations remains vital for regulatory approval, requiring extensive documentation and implementation of Quality by Design frameworks [32].

Manufacturing Efficiency Optimization

The development of one-pot reaction methodologies has demonstrated significant improvements in manufacturing efficiency, with the improved synthetic route achieving 85 percent overall yield compared to 60-70 percent for traditional methods [3]. This advancement reduces the number of synthetic steps from 5-6 to 4 steps while improving overall process economics [3]. Continuous manufacturing processes offer advantages over batch production methods, including improved process control, reduced production times, and enhanced product consistency [24] [25].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Exact Mass

381.15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Benthiavalicarb-isopropyl

Use Classification

Fungicides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

A process for producing substituted alkylamines ... or salts thereof, characterized by reacting a metal salt of a 2-aminothiophenol derivative ... with an amino acid N-carboxyanhydride ... and cyclizing the obtained product under acidic conditions. By this process, substituted alkylamines typified by 1-(2-benzothiazolyl)alkylamines and salts thereof can be produced in high yields from 2-aminothiophenol derivatives on an industrial scale while keeping excellent handling properties. Even when the intended substituted alkylamine is an optically active compound, the intended product can be produced without reducing the optical purity of the optically active starting material.

General Manufacturing Information

... The R-L stereoisomer of benthiavalicarb (KIF-230RL) is the main and pesticidally active component; however, the S-L stereoisomer (KIF-230S-L), which is not pesticidally active, is also present as a minor impurity. The benthiavalicarb products being proposed for use in the EU on grapes and tomatoes include a 15% water-dispersible granule (WDG), for use only on tomatoes, and a multiple active ingredient WDG formulation containing both benthiavalicarb (1.75%) and mancozeb (70%) for use on both grapes and tomatoes. These formulations are labeled for multiple foliar applications. There are currently no food/feed uses or tolerances for benthiavalicarb in the U.S.

Analytic Laboratory Methods

Analyte: benthiavalicarb-isopropyl; matrix: soil; procedure: high-performance liquid chromatography; quantitation limit: 0.01-0.02 mg/kg

Dates

Modify: 2023-08-15
1: Yoshida M, Inoue K, Takahashi M. Predictive modes of action of pesticides in uterine adenocarcinoma development in rats. J Toxicol Pathol. 2015 Oct;28(4):207-16. doi: 10.1293/tox.2015-0026. Epub 2015 Aug 27. Erratum in: J Toxicol Pathol. 2016 Jan;29(1):74. PubMed PMID: 26538810; PubMed Central PMCID: PMC4604130.
2: Noguerol-Pato R, Torrado-Agrasar A, González-Barreiro C, Cancho-Grande B, Simal-Gándara J. Influence of new generation fungicides on Saccharomyces cerevisiae growth, grape must fermentation and aroma biosynthesis. Food Chem. 2014 Mar 1;146:234-41. doi: 10.1016/j.foodchem.2013.09.058. Epub 2013 Sep 19. PubMed PMID: 24176337.

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